![molecular formula C8H15NO B2766115 3-Azabicyclo[3.3.1]nonan-9-ol CAS No. 90483-13-9](/img/structure/B2766115.png)

3-Azabicyclo[3.3.1]nonan-9-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

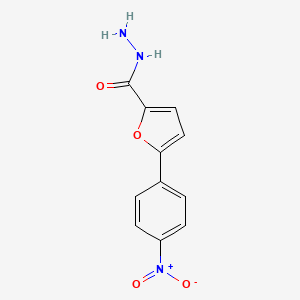

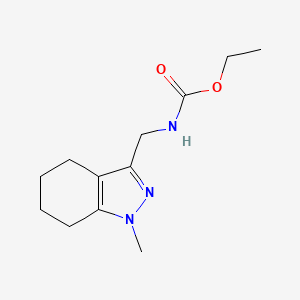

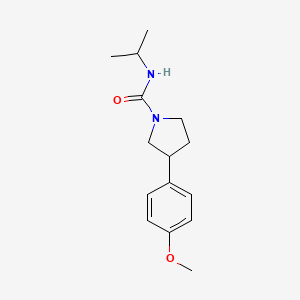

3-Azabicyclo[3.3.1]nonan-9-ol, also known as 3-Azabicyclo[3.3.1]nonanol or ABCN, is a bicyclic monoterpene alcohol that is widely utilized in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. ABCN is a natural product found in essential oils, such as cinnamon and clove, and is also a major component of the flavorings used in many foods and beverages. It is also used as an intermediate in the synthesis of many other compounds, including pharmaceuticals.

科学的研究の応用

Antimicrobial Properties

3-Azabicyclo[3.3.1]nonan-9-ol derivatives have been synthesized and evaluated for their potential as antimicrobial agents. Studies have shown that certain derivatives, such as thiosemicarbazones and thiazolidin-4-ones, exhibit significant antibacterial and antifungal activities. These compounds have been tested against various microbial organisms, including Escherichia coli, Bacillus Subtilis, Aspergillus flavus, and Rhizopus species, showing promising growth inhibition properties (Ramachandran et al., 2011), (Ramachandran et al., 2009), (Umamatheswari & Kabilan, 2011).

Structural and Conformational Studies

This compound and its derivatives have been extensively studied for their structural and conformational characteristics. Detailed NMR studies have helped establish their stereochemical assignments, revealing that these compounds typically exist in a twin-chair conformation with equatorial orientations of substituents. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Park, Jeong, & Parthiban, 2011), (Iriepa et al., 2004).

Catalytic Applications

Recent studies have also explored the use of this compound derivatives in catalysis. For instance, hydroxylamines like 8-Azabicyclo[3.2.1]octan-8-ol and 7-azabicyclo[2.2.1]heptan-7-ol, which are related to 9-azabicyclo[3.3.1]nonan-9-ol, have been effectively used as catalysts in the oxidation of secondary alcohols. This application demonstrates the potential utility of these compounds in synthetic organic chemistry (Toda et al., 2023).

作用機序

Mode of Action

3-Azabicyclo[3.3.1]nonan-9-ol undergoes various transformations involving its hydroxy group . For instance, it reacts with acetyl chloride and methanesulfonyl chloride to form O-acetyl and O-methylsulfonyl derivatives . These derivatives then react with potassium iodide and sodium azide to afford 3-substituted 9-iodo (azido)-3-azabicyclo[3.3.1]nonanes .

特性

IUPAC Name |

3-azabicyclo[3.3.1]nonan-9-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-6-2-1-3-7(8)5-9-4-6/h6-10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDRFUVPXXUBMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC(C1)C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine](/img/structure/B2766032.png)

![Ethyl 2-(3,5-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2766035.png)

![2-benzyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2766041.png)

![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2766042.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2766045.png)

![2-[(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2766046.png)

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide](/img/structure/B2766047.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2766048.png)

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766052.png)

![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2766053.png)

![3-allyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766054.png)